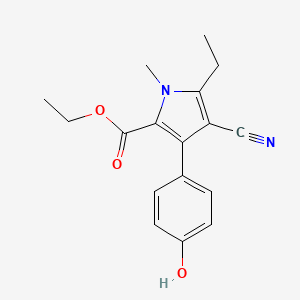
ethyl 4-cyano-5-ethyl-3-(4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carboxylate
Cat. No. B1400483
Key on ui cas rn:
851193-72-1
M. Wt: 298.34 g/mol
InChI Key: TXHZUXFMTAMRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07625932B2
Procedure details


A solution of 20% Pd(OH)2/C (6.95 g) and 3-(4-benzyloxy-phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester (23.173 g, 59.65 mmol, prepared in example E-80a or E-80b) in a 1/2 EtOH/THF solution (300 mL) is placed under 50 PSI of H2 at room temperature for 3.5 hours. The reaction mixture is combined with another reaction mixture of the same scale, and the combined reaction mixtures are filtered through Hyflo, washing with EtOAc. The filtrate is concentrated in vacuo to afford a white residue. The white residue is dissolved in a minimal amount of EtOAc, then treated with excess hexanes, causing a precipitate to form. The resulting white solid is recovered by vacuum filtration, washing with hexanes and drying under vacuum to afford the title compound (35.01 g, 98% yield) as a white solid: 1H NMR (500 MHz; CDCl3) δ 7.23 (d, 2H), 6.83 (d, 2H), 5.46 (s, 1H), 4.11 (q, 2H), 3.87 (s, 3H), 2.84 (q, 2H), 1.30 (t, 3H), 1.06 (t, 3H); MS(ES): m/z 299.1 (M++H), 297.1 (M−H−). Anal. Calcd. For C17H18N2O3: C, 68.44; H, 6.08; N, 9.38. Found C, 68.18, H, 6.06; N, 9.34.
Quantity
23.173 g
Type
reactant
Reaction Step One

Name
EtOH THF
Quantity
300 mL
Type
reactant
Reaction Step Two


[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four


Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:29])[C:8]([CH2:27][CH3:28])=[C:9]([C:25]#[N:26])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([O:17]CC2C=CC=CC=2)=[CH:13][CH:12]=1)=[O:5])[CH3:2].CCO.C1COCC1>CCOC(C)=O.[OH-].[OH-].[Pd+2]>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:29])[C:8]([CH2:27][CH3:28])=[C:9]([C:25]#[N:26])[C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)=[O:5])[CH3:2] |f:1.2,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
23.173 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1N(C(=C(C1C1=CC=C(C=C1)OCC1=CC=CC=C1)C#N)CC)C
|
Step Two
|
Name
|
EtOH THF
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO.C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Four
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
6.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is placed under 50 PSI of H2 at room temperature for 3.5 hours
|
|
Duration
|
3.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is combined with another reaction mixture of the same scale
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined reaction mixtures
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are filtered through Hyflo
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a white residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting white solid is recovered by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1N(C(=C(C1C1=CC=C(C=C1)O)C#N)CC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.01 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 196.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
